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Compound of Interest

Compound Name: 1,2,4-Benzenetriol

Cat. No.: B023740

This guide provides an in-depth overview of the spectroscopic data for 1,2,4-benzenetriol
(hydroxyhydroquinone), a key metabolite of benzene and a versatile chemical intermediate.[1]
[2] The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR)
spectroscopic characteristics, offering valuable data for researchers, scientists, and
professionals in drug development and chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
1,2,4-benzenetriol. The data presented here were obtained in deuterated dimethyl sulfoxide
(DMSO-ds), a common solvent for this compound.[3]

'H NMR Data

The *H NMR spectrum of 1,2,4-benzenetriol exhibits distinct signals for its aromatic protons
and hydroxyl groups. The chemical shifts (d) are reported in parts per million (ppm) relative to a
reference standard.
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Chemical Shift (5) in

Coupling Constant

Proton Assignment Multiplicity .
ppm (J) in Hz
C4-OH 8.65 Singlet (s)
C2-OH 8.47 Singlet (s)
C1-OH 8.01 Singlet (s)
C6-H 6.48 Doublet (d) 3JHH = 8.5 Hz
C3-H 6.20 Doublet (d) 4JHH = 2.8 Hz
C5.H 6.00 Doublet of doublets 4JHH = 2.8 Hz, 3JHH

(dd)

=8.5Hz

Table 1: *H NMR (400 MHz, DMSO-de) spectral data for 1,2,4-Benzenetriol.[3]

13C NMR Data

The 13C NMR spectrum provides insight into the carbon framework of the molecule.

Carbon Assignment

Chemical Shift (d) in ppm

C4 150.2
c2 145.7
C1 137.6
C6 115.8
C5 105.1
C3 103.5

Table 2: 13C NMR (100 MHz, DMSO-ds) spectral data for 1,2,4-Benzenetriol.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 1,2,4-benzenetriol. The

spectrum is characterized by prominent absorption bands corresponding to the hydroxyl (O-H)
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and aromatic (C-H, C=C) groups.

) ) Approximate Wavenumber )
Vibrational Mode Intensity
(cm~1) Range

O-H stretch (phenolic) 3600 - 3200 Strong, broad
C-H stretch (aromatic) 3100 - 3000 Medium

C=C stretch (aromatic ring) 1650 - 1450 Medium to strong
C-O stretch (phenolic) 1260 - 1180 Strong

C-H bend (aromatic, out-of-
900 - 675 Strong
plane)

Table 3: Characteristic IR absorption bands for 1,2,4-Benzenetriol.

Experimental Protocols

Accurate spectroscopic data acquisition relies on meticulous sample preparation and
standardized instrument parameters.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of 1,2,4-benzenetriol in 0.5-0.7 mL of
deuterated dimethyl sulfoxide (DMSO-de). Ensure the sample is fully dissolved. For
guantitative analysis, a known amount of an internal standard can be added.[3]

 Instrumentation: The data presented were acquired on a 400 MHz NMR spectrometer.[3]
o Data Acquisition for tH NMR:

Number of scans: 16-32

o

o

Relaxation delay: 1-2 seconds

[¢]

Pulse width: Calibrated 90° pulse

[¢]

Acquisition time: 2-4 seconds
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o Data Acquisition for 13C NMR:
o Number of scans: 1024 or more (due to lower natural abundance)
o Relaxation delay: 2-5 seconds
o Technique: Proton-decoupled

e Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase
and baseline correct the resulting spectrum. Reference the spectrum using the residual
solvent peak of DMSO-ds (6 = 2.50 ppm for tH and & = 39.52 ppm for 13C).

IR Spectroscopy Protocol (KBr Pellet Method)

e Sample Preparation:

o Grind a small amount (1-2 mg) of dry 1,2,4-benzenetriol with approximately 100-200 mg
of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[4]

[5]
o The mixture should be a fine, homogeneous powder.

o Transfer the powder to a pellet-forming die and press under high pressure (several tons)
to form a transparent or semi-transparent pellet.

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
o Data Acquisition:

o Acquire a background spectrum of the empty sample compartment.

o Place the KBr pellet in the sample holder and acquire the sample spectrum.

o Typically, 16-32 scans are co-added at a resolution of 4 cm~1.

e Processing: The final spectrum is presented as percent transmittance or absorbance versus
wavenumber (cm~1).
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Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of 1,2,4-
benzenetriol.
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Caption: Workflow for NMR and IR Spectroscopic Analysis of 1,2,4-Benzenetriol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 1,2,4-Benzenetriol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b023740#spectroscopic-data-of-1-2-4-benzenetriol-
nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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